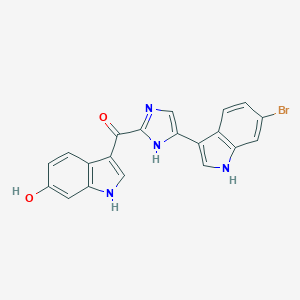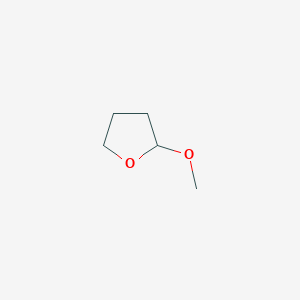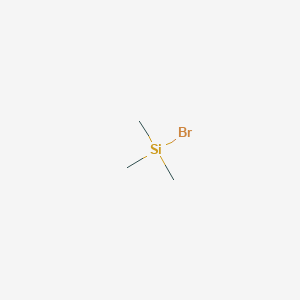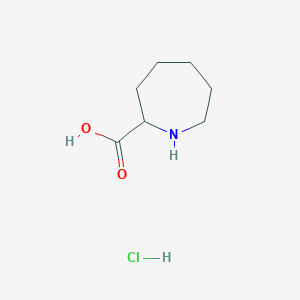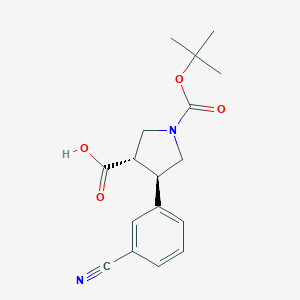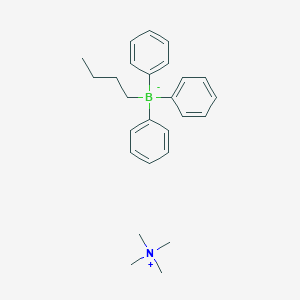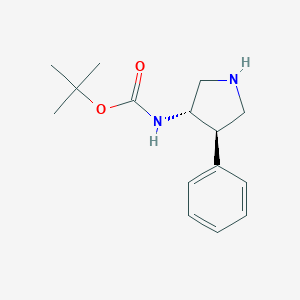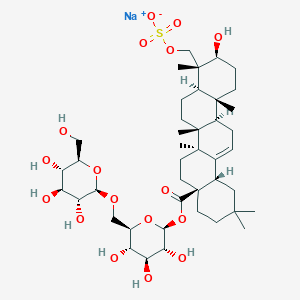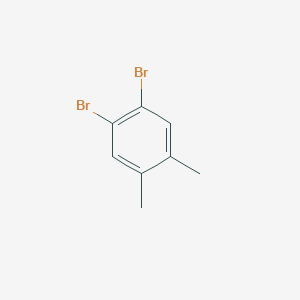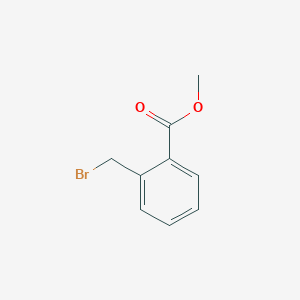
Methyl 2-bromomethylbenzoate
Vue d'ensemble
Description
Synthesis Analysis
Methyl 2-bromomethylbenzoate can be synthesized through various chemical routes. One approach involves the reaction of 2-methylbenzoic acid with bromine, utilizing a free radical mechanism under light or with azobisisobutyronitrile (AIBN) as an initiator to yield 2-(bromomethyl)benzoic acid, which can subsequently be esterified to form the target compound (Wang Ping, 2011). Another method described involves the bromination of methyl 4-methylbenzoate with N-bromosuccinimide (NBS), optimizing the reaction conditions to achieve high yields of Methyl 4-(bromomethyl)benzoate (Bi Yun-mei, 2012).
Molecular Structure Analysis
The molecular structure and vibrational properties of compounds similar to Methyl 2-bromomethylbenzoate have been studied using density functional theory (DFT). These studies provide insights into the vibrational modes, molecular dynamics, and electronic properties of the molecule. For instance, the molecular structure, vibrational spectra, and hyperpolarizability of related bromobenzoate esters have been investigated, highlighting the significance of hyper conjugative interactions and charge delocalization in these molecules (A. Saxena, Megha Agrawal, Archana Gupta, 2015).
Chemical Reactions and Properties
Methyl 2-bromomethylbenzoate undergoes various chemical reactions, leveraging its bromomethyl group for further functionalization. It participates in nucleophilic substitution reactions, allowing the introduction of various nucleophiles into the molecule. The presence of the ester group also enables reactions such as hydrolysis and reduction, offering pathways to modify the ester functionality or convert it into other functional groups.
Physical Properties Analysis
While specific studies on the physical properties of Methyl 2-bromomethylbenzoate are not directly mentioned, related research on bromobenzoates provides valuable context. Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds in different environments and their applicability in synthesis and material science.
Chemical Properties Analysis
The chemical properties of Methyl 2-bromomethylbenzoate, including its reactivity and stability, are influenced by its functional groups. The bromomethyl group enhances its reactivity, making it a versatile intermediate for coupling reactions and the synthesis of more complex molecules. Stability studies, such as those performed on similar compounds, shed light on the conditions under which these materials can be handled and stored without degradation.
Applications De Recherche Scientifique
“Methyl 2-bromomethylbenzoate” is also available as a certified reference material for highly accurate and reliable data analysis in neurology research . But again, the specific applications and methods of use in this field are not specified.
-
Organic Synthesis : As an organic building block, “Methyl 2-bromomethylbenzoate” can be used in the synthesis of a wide variety of chemical compounds. It could be used in the formation of carbon-carbon bonds, functional group transformations, and other synthetic processes .
-
Material Science : In material science, “Methyl 2-bromomethylbenzoate” could potentially be used in the synthesis of polymers or other materials. The bromine atom in the compound could act as a reactive site for further chemical reactions .
-
Chromatography : “Methyl 2-bromomethylbenzoate” might be used as a standard or reference compound in chromatographic analyses .
-
Analytical Chemistry : This compound could be used in analytical chemistry as a reference material for the calibration of instruments or the validation of analytical methods .
-
Neurology Research : As a certified reference material, “Methyl 2-bromomethylbenzoate” could be used in neurology research for data analysis .
-
Pharmaceutical Research : Given its structure, “Methyl 2-bromomethylbenzoate” could potentially be used in pharmaceutical research for the development of new drugs or therapeutic agents .
-
Organic Synthesis : As an organic building block, “Methyl 2-bromomethylbenzoate” can be used in the synthesis of a wide variety of chemical compounds. It could be used in the formation of carbon-carbon bonds, functional group transformations, and other synthetic processes .
-
Material Science : In material science, “Methyl 2-bromomethylbenzoate” could potentially be used in the synthesis of polymers or other materials. The bromine atom in the compound could act as a reactive site for further chemical reactions .
-
Chromatography : “Methyl 2-bromomethylbenzoate” might be used as a standard or reference compound in chromatographic analyses .
-
Analytical Chemistry : This compound could be used in analytical chemistry as a reference material for the calibration of instruments or the validation of analytical methods .
-
Neurology Research : As a certified reference material, “Methyl 2-bromomethylbenzoate” could be used in neurology research for data analysis .
-
Pharmaceutical Research : Given its structure, “Methyl 2-bromomethylbenzoate” could potentially be used in pharmaceutical research for the development of new drugs or therapeutic agents .
Safety And Hazards
Methyl 2-bromomethylbenzoate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
Methyl 2-bromomethylbenzoate is primarily used in research and development, particularly in the synthesis of various compounds in the pharmaceutical and agrochemical industries . Its future directions will likely continue in these areas, with potential expansion as new applications and properties are discovered.
Propriétés
IUPAC Name |
methyl 2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASDIPENBEWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370515 | |
| Record name | Methyl 2-bromomethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromomethylbenzoate | |
CAS RN |
2417-73-4 | |
| Record name | Methyl 2-bromomethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

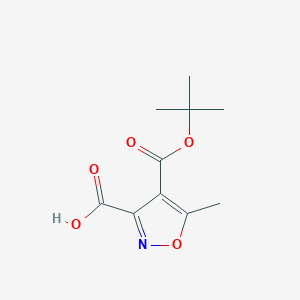
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
